molecular formula C8H8BrNO B2451578 2-Bromo-6-cyclopropoxypyridine CAS No. 1209458-63-8

2-Bromo-6-cyclopropoxypyridine

Cat. No. B2451578
CAS RN: 1209458-63-8
M. Wt: 214.062
InChI Key: FQAKZOABQOLCNX-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclopropoxypyridine is a chemical compound with the molecular formula C8H8BrNO . It is used in the field of chemistry for various purposes .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-cyclopropoxypyridine can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

2-Bromo-6-cyclopropoxypyridine has a predicted boiling point of 257.6±20.0 °C and a predicted density of 1.620±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be -0.31±0.12 .

Scientific Research Applications

Spectroscopic and Computational Analysis

A study conducted by Vural and Kara (2017) utilized spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) to characterize the structural and vibrational aspects of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine. This research employed Density Functional Theory (DFT) for geometric optimization and explored its non-linear optical (NLO) properties, indicating the compound's potential in material science and molecular electronics applications (Vural & Kara, 2017).

Chemical Synthesis and Modification

In the realm of synthetic chemistry, 2-Bromo-6-chloro- and 6-bromo-2-chloropyridin-3-yl deoxyribonucleosides were created through Heck coupling. This research emphasized the chemoselective transformations of bromo-chloropyridine C-nucleosides, paving the way for a library of disubstituted pyridine C-deoxyribonucleosides, demonstrating the compound's utility in creating complex molecular structures (Kubelka et al., 2013).

Molecular Structure and Docking Studies

Another study explored the synthesis of novel bromo-imidazo[4,5-b]pyridine derivatives and their potential as tyrosyl-tRNA synthetase inhibitors. The research involved a systematic approach to synthesize these compounds and carried out molecular docking studies to ascertain their binding affinities, highlighting the compound's potential in therapeutic applications (Jabri et al., 2023).

properties

IUPAC Name

2-bromo-6-cyclopropyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-2-1-3-8(10-7)11-6-4-5-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAKZOABQOLCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-cyclopropoxypyridine

CAS RN

1209458-63-8
Record name 2-bromo-6-cyclopropoxypyridine
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